Fondaren
Description
Fondaren (CAS 7122-04-5), chemically designated as 2-(4,5-dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate, is a carbamate derivative with a fused 1,3-dioxolane ring system. It is primarily recognized for its pesticidal properties, marketed under trade names such as Sapecron C. The compound’s structure combines a methylcarbamate group with a substituted dioxolane ring, contributing to its biological activity. Its molecular formula is C₁₃H₁₇NO₄, with a molar mass of 251.28 g/mol. This compound’s mechanism of action involves acetylcholinesterase inhibition, a common trait among carbamate pesticides, which disrupts neurotransmission in target pests.
Structure
3D Structure
Properties
CAS No. |
24380-85-6 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[2-(4,5-dimethyl-1,3-dioxolan-2-yl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H17NO4/c1-8-9(2)17-12(16-8)10-6-4-5-7-11(10)18-13(15)14-3/h4-9,12H,1-3H3,(H,14,15) |
InChI Key |
KHOCVCJZJLCLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)C2=CC=CC=C2OC(=O)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fondaren involves multiple steps, starting with the preparation of intermediate compounds. The primary synthetic route includes:
Initial Reaction: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of this compound.
Purification: The intermediate products are purified using techniques such as recrystallization and chromatography.
Final Synthesis: The purified intermediates are subjected to further reactions, including oxidation and reduction, to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Fondaren undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Fondaren has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fondaren involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Fondaren’s properties, a comparative analysis with structurally or functionally analogous compounds is essential.
Table 1: Structural and Functional Comparison of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Key Functional Groups | Primary Use |
|---|---|---|---|---|
| This compound | 7122-04-5 | C₁₃H₁₇NO₄ | Methylcarbamate, 1,3-dioxolane ring | Pesticide (Sapecron C) |
| 2-Ethoxy-1,3-dioxolane | 4544-20-1 | C₅H₁₀O₃ | Ethoxy, 1,3-dioxolane ring | Solvent/Intermediate in synthesis |
| Carbaryl | 63-25-2 | C₁₂H₁₁NO₂ | Naphthyl methylcarbamate | Broad-spectrum insecticide |
| Aldicarb | 116-06-3 | C₇H₁₄N₂O₂S | Thiocarbamate, oxime substituent | Nematicide/Insecticide |
Key Observations:
Structural Similarities: this compound and Carbaryl both contain a methylcarbamate group, critical for acetylcholinesterase inhibition. However, this compound’s 1,3-dioxolane ring enhances its lipophilicity compared to Carbaryl’s naphthyl group.
Functional Differences :
- 2-Ethoxy-1,3-dioxolane (CAS 4544-20-1), while structurally similar in its dioxolane ring, lacks pesticidal activity and serves as a solvent or synthetic intermediate.
- Aldicarb exhibits higher acute toxicity in mammals due to its thiocarbamate group, whereas this compound’s toxicity profile remains less documented in the provided evidence.
Research Findings and Limitations
Pharmacological and Environmental Data:
- Degradation : The dioxolane ring in this compound may confer moderate hydrolytic stability compared to Aldicarb’s oxime group, which degrades rapidly in acidic conditions.
Gaps in Evidence:
- The provided materials lack in vitro/in vivo toxicity data or environmental half-life studies for this compound, limiting a robust comparison with Carbaryl or Aldicarb.
- No pharmacokinetic data (e.g., IC₅₀ values for acetylcholinesterase inhibition) are available for this compound in the cited sources.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
